N-(1-methoxypropan-2-yl)-4,4-dimethylcyclohexan-1-amine
Description
Chemical Structure and Properties N-(1-Methoxypropan-2-yl)-4,4-dimethylcyclohexan-1-amine is a secondary amine featuring a 4,4-dimethylcyclohexanamine core substituted with a 1-methoxypropan-2-yl group. The molecular formula is inferred to be C₁₂H₂₃NO, with an approximate molecular weight of 197.32 g/mol (calculated from structural components). The branched methoxypropan-2-yl substituent introduces both steric bulk and ether functionality, influencing solubility and reactivity. The compound has been cataloged as a building block in organic synthesis, though its commercial availability is currently discontinued .
Applications and Synthesis Primarily used in research and development, this compound likely serves as an intermediate in medicinal chemistry or materials science. No explicit regulatory restrictions are documented, but stakeholders should adhere to general chemical safety protocols .
Properties
Molecular Formula |
C12H25NO |
|---|---|
Molecular Weight |
199.33 g/mol |
IUPAC Name |
N-(1-methoxypropan-2-yl)-4,4-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C12H25NO/c1-10(9-14-4)13-11-5-7-12(2,3)8-6-11/h10-11,13H,5-9H2,1-4H3 |
InChI Key |
IAAINQOONLNIQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NC1CCC(CC1)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methoxypropan-2-yl)-4,4-dimethylcyclohexan-1-amine typically involves the reaction of 4,4-dimethylcyclohexanone with 1-methoxypropan-2-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas to facilitate the reduction process . The reaction conditions include maintaining a temperature range of 20-80°C and a hydrogen pressure of 2×10^5 to 1×10^6 Pa .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(1-methoxypropan-2-yl)-4,4-dimethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted amines or amides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, NaBH4
Substituting agents: Alkyl halides, acyl halides
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Substituted amines, amides
Scientific Research Applications
N-(1-methoxypropan-2-yl)-4,4-dimethylcyclohexan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-methoxypropan-2-yl)-4,4-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with N-(1-methoxypropan-2-yl)-4,4-dimethylcyclohexan-1-amine, enabling comparative analysis of substituent effects:
1-(2-Methoxyphenyl)-4,4-dimethylcyclohexan-1-amine
- Structure : Features a 2-methoxyphenyl group instead of the aliphatic methoxypropan-2-yl substituent.
- However, the rigid phenyl group could reduce conformational flexibility compared to the target compound .
- Applications : Likely employed in pharmaceutical research due to its aromatic pharmacophore.
N-(Furan-2-ylmethyl)-4,4-dimethylcyclohexan-1-amine
- Structure : Substituted with a furan-2-ylmethyl group (CAS 1342703-91-6).
- Molecular weight: 207.31 g/mol .
- Applications : Discontinued status suggests niche use, possibly in catalysis or as a ligand in coordination chemistry .
1-Methoxy-N-((4-Methoxynaphthalen-1-yl)methyl)propan-2-amine
- Structure : Shares the 1-methoxypropan-2-yl group but attached to a naphthalene-derived scaffold.
- Properties : The extended aromatic system (naphthalene) significantly raises molecular weight and UV activity, making it suitable for spectroscopic studies. The bulky substituent may hinder steric access in reactions .
Structural and Functional Comparison Table
Key Research Findings and Implications
- Steric and Electronic Effects : The target compound’s aliphatic ether substituent offers moderate steric hindrance and flexibility, contrasting with the rigidity of aromatic analogs. This may favor applications requiring conformational adaptability, such as enzyme inhibition .
- Solubility Trends : Compounds with heteroaromatic or polar groups (e.g., furan) exhibit higher polarity, suggesting better solubility in polar solvents compared to the target compound .
- Synthetic Utility : Discontinued statuses (target compound and furan derivative) highlight challenges in scaling or niche demand, whereas aromatic analogs remain accessible for exploratory research .
Biological Activity
N-(1-Methoxypropan-2-yl)-4,4-dimethylcyclohexan-1-amine, also known by its CAS number 1340076-64-3, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 199.34 g/mol. The compound contains a cyclohexane ring substituted with an amine group and a methoxypropan moiety.
Biological Activity Overview
Research on this compound is limited; however, insights can be drawn from related compounds and preliminary studies. Its structural similarities to other amines suggest potential pharmacological activities, including:
- Central Nervous System (CNS) Effects : Compounds with similar structures often exhibit psychoactive properties. For instance, amines can influence neurotransmitter systems.
- Metabolic Pathways : The presence of the methoxy group may affect the metabolism of this compound in biological systems, potentially leading to unique metabolic byproducts.
Case Studies and Experimental Data
- Cytotoxic Activity : Related compounds have shown selective cytotoxicity towards certain cancer cell lines. For example, novel inhibitors derived from similar structures demonstrated effectiveness against human leukemic T-cells at nanomolar concentrations . While specific studies on this compound are lacking, the potential for cytotoxicity warrants further investigation.
- Metabolic Studies : A study highlighted the identification of methoxypropyl acetate in human blood as a metabolite from exposure to similar compounds . This suggests that this compound could also be metabolically active in humans.
- Toxicological Profile : The safety data for related compounds indicate that while some may exhibit low toxicity, detailed toxicological studies are necessary to establish the safety profile of this compound specifically.
Comparative Analysis Table
| Property | This compound | Related Compounds |
|---|---|---|
| Molecular Formula | Varies | |
| Molecular Weight | 199.34 g/mol | Varies |
| Known Biological Activity | Limited evidence; potential CNS effects | Cytotoxicity in cancer cells |
| Metabolism | Methoxy group may influence metabolic pathways | Identified metabolites in human blood |
| Toxicological Data | Not fully established | Varies; some show low toxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
